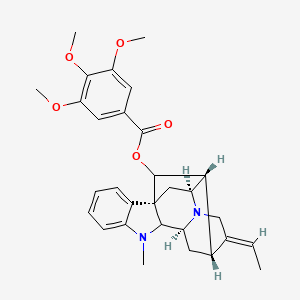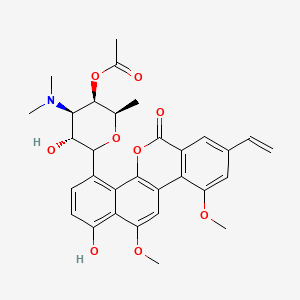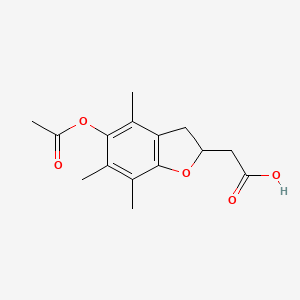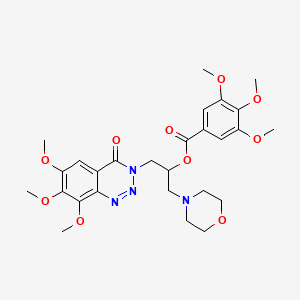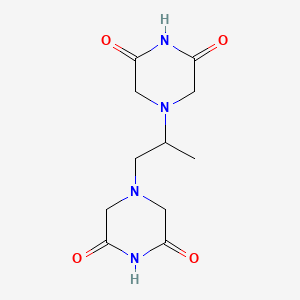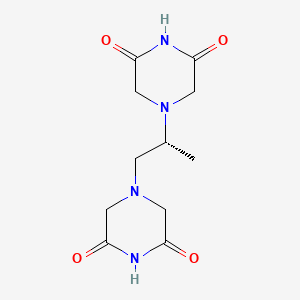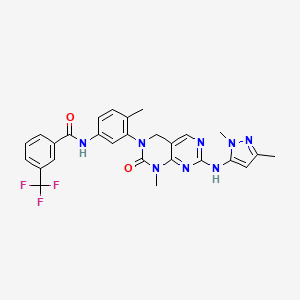
Pluripotin
Descripción general
Descripción
Pluripotin, también conocido como SC1, es un compuesto con propiedades intrigantes. Actúa como un inhibidor dual de ERK1 (quinasa 1 regulada por señales extracelulares) y RasGAP (proteína activadora de GTPasa Ras). Su estructura química consta de 27 átomos de carbono, 25 átomos de hidrógeno, 3 átomos de flúor, 8 átomos de nitrógeno y 2 átomos de oxígeno, con un peso molecular de 550.54 g/mol .
Aplicaciones Científicas De Investigación
La versatilidad de Pluripotin se extiende a través de los dominios científicos:
Investigación de Células Madre:
Estudios de Cáncer:
Mecanismo De Acción
El mecanismo preciso por el cual pluripotin ejerce sus efectos sigue siendo un área activa de investigación. Probablemente implica la modulación de las vías ERK1 y RasGAP. Estas vías regulan la señalización celular, la proliferación y la diferenciación.
Análisis Bioquímico
Biochemical Properties
Pluripotin interacts with several enzymes and proteins, including RasGAP and ERK1 . The inhibition of RasGAP by this compound increases Ras signaling via the PI3-kinase pathway, which promotes self-renewal . On the other hand, the inhibition of ERK1 by this compound blocks differentiation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been used as a tool for studying cancer stem cell biology . This compound, in combination with Leukemia Inhibitory Factor (LIF), has been shown to greatly promote the derivation of embryonic stem cell lines from refractory strains .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The inhibition of RasGAP and ERK1 by this compound is a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
It is known that this compound promotes self-renewal and blocks differentiation, suggesting potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways through its interactions with enzymes such as RasGAP and ERK1 . These interactions can influence metabolic flux and metabolite levels.
Métodos De Preparación
Rutas de Síntesis:
Pluripotin se puede sintetizar utilizando rutas específicas. Desafortunadamente, las vías sintéticas detalladas no están fácilmente disponibles en la literatura. Los servicios de síntesis personalizados pueden proporcionar este compuesto para fines de investigación.
Producción Industrial:
La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Los investigadores lo obtienen principalmente a través de la síntesis de laboratorio.
Análisis De Reacciones Químicas
Pluripotin experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Exploremos algunos aspectos clave:
-
Oxidación y Reducción
- This compound puede participar en reacciones redox, alterando sus grupos funcionales.
- Los reactivos comunes para la oxidación incluyen permanganato de potasio (KMnO₄) o peróxido de hidrógeno (H₂O₂).
- Las reacciones de reducción a menudo involucran agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
-
Reacciones de Sustitución
- This compound puede sufrir sustituciones nucleofílicas o electrofílicas.
- Las sustituciones nucleofílicas ocurren con nucleófilos (por ejemplo, aminas, tioles) reemplazando grupos funcionales.
- Las sustituciones electrofílicas involucran electrófilos (por ejemplo, halógenos, cloruros de acilo) reemplazando átomos de hidrógeno.
-
Productos Principales
- Los productos específicos formados durante estas reacciones dependen de las condiciones de reacción y los sustituyentes presentes.
- Se necesita más investigación para descubrir la reactividad exacta de this compound.
Comparación Con Compuestos Similares
Si bien la singularidad de pluripotin reside en su doble inhibición de ERK1 y RasGAP, existen otros compuestos relacionados. Desafortunadamente, no tengo una lista completa de compuestos similares en este momento.
Propiedades
IUPAC Name |
N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZFRTJWEIHFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839707-37-8 | |
| Record name | 839707-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



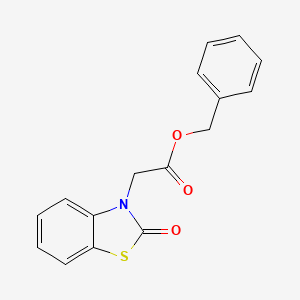

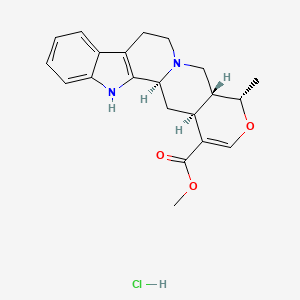

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)
